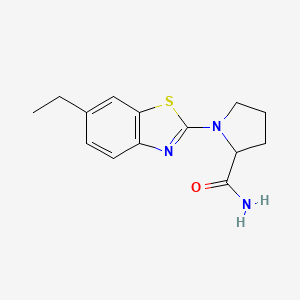

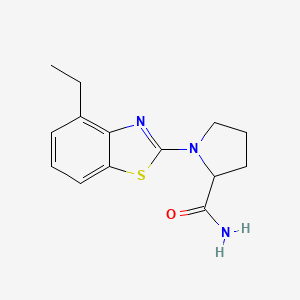

1-(6-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(6-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide” is a compound that belongs to the class of organic compounds known as proline and derivatives . These are compounds containing proline or a derivative thereof resulting from the reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .

Wirkmechanismus

Target of Action

The primary targets of benzothiazole derivatives, such as 1-(6-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide, are often enzymes involved in critical biological processes. For instance, benzothiazole derivatives have been reported to inhibit enzymes like dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase . These enzymes play crucial roles in various biochemical pathways, and their inhibition can lead to significant changes in cellular functions.

Mode of Action

The compound interacts with its targets, primarily through enzyme inhibition. The exact mechanism of interaction may vary depending on the specific target. For instance, it may bind to the active site of the enzyme, preventing the substrate from interacting with the enzyme. Alternatively, it may bind to an allosteric site, changing the enzyme’s conformation and reducing its activity .

Biochemical Pathways

The inhibition of these enzymes affects various biochemical pathways. For example, the inhibition of DNA gyrase prevents DNA replication, while the inhibition of dihydroorotase disrupts pyrimidine synthesis. Similarly, the inhibition of MurB affects peptidoglycan synthesis, which is crucial for bacterial cell wall formation . These disruptions in biochemical pathways can lead to the death of bacterial cells, making benzothiazole derivatives potent antibacterial agents.

Result of Action

The result of the compound’s action is the inhibition of critical biochemical pathways in bacterial cells, leading to their death. This makes benzothiazole derivatives effective antibacterial agents. For instance, some benzothiazole derivatives have shown comparable activity to standard drugs like streptomycin and ampicillin against Pseudomonas aeruginosa and Escherichia coli .

Vorteile Und Einschränkungen Für Laborexperimente

1-(6-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide has several advantages as a tool for scientific research. It is relatively easy to synthesize, it is stable in aqueous solutions, and it is non-toxic. However, it is not as potent as some other compounds, and its effects may be difficult to measure in laboratory experiments.

Zukünftige Richtungen

For the study of 1-(6-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide include further research into its mechanism of action and its effects on biochemical and physiological processes. Additionally, more research could be done to explore the potential uses of this compound in drug development and to identify possible side effects. Further research could also be done to explore the potential of this compound as an inhibitor of enzyme activity, as well as its potential applications in biochemistry, physiology, and pharmacology.

Synthesemethoden

The synthesis of 1-(6-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is achieved through a reaction between 6-ethyl-1,3-benzothiazol-2-amine and ethyl chloroformate. In this reaction, the amine group of the benzothiazole ring system is protonated and then reacts with the ethyl chloroformate to form the carboxamide group. The reaction is carried out in an aqueous medium at room temperature and is catalyzed by an acidic catalyst such as hydrochloric acid.

Wissenschaftliche Forschungsanwendungen

1-(6-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide has been used in various scientific research fields, including biochemistry, physiology, and pharmacology. In biochemistry, it has been used as a tool to study the structure and function of proteins, as well as in the development of new drugs. In physiology, it has been used to study the effects of drugs on the body, as well as in the development of new drugs. In pharmacology, it has been used to study the mechanisms of drug action, as well as in the development of new drugs.

Eigenschaften

IUPAC Name |

1-(6-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-2-9-5-6-10-12(8-9)19-14(16-10)17-7-3-4-11(17)13(15)18/h5-6,8,11H,2-4,7H2,1H3,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKJANLRVVZNIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)N3CCCC3C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-phenyl-2-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2-azaspiro[3.3]heptane](/img/structure/B6444545.png)

![N-[1-(3-cyanopyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444550.png)

![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine](/img/structure/B6444558.png)

![N-{2'-oxo-[1,3'-bipiperidine]-3-yl}cyclopropanesulfonamide](/img/structure/B6444571.png)

![1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-4-ol](/img/structure/B6444578.png)

![4-[(6-fluoro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol](/img/structure/B6444588.png)

![N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444600.png)

![N-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444605.png)

![4-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B6444629.png)

![1-ethyl-4-[4-({1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B6444640.png)

![5-bromo-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B6444648.png)

![2-(methylsulfanyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B6444658.png)

![1-ethyl-4-[4-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B6444664.png)